

Synthesis and purification of Bzl-His-OMe 2 HCl

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Compound of Interest

Compound Name: *Bzl-His-OMe 2 HCl*

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An In-depth Technical Guide to the Synthesis and Purification of $\text{N}\alpha$ -Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of $\text{N}\alpha$ -Benzyl-L-histidine methyl ester dihydrochloride, a key building block in peptide synthesis and drug discovery. The following sections detail the experimental protocols, present quantitative data, and illustrate the process workflows.

Overview of the Synthetic Pathway

The synthesis of Bzl-His-OMe·2HCl is a two-step process commencing with the esterification of L-histidine to form L-histidine methyl ester dihydrochloride. This intermediate is subsequently benzylated at the α -amino group via reductive amination, followed by conversion to its dihydrochloride salt. This method is advantageous as it avoids the use of harsh protecting groups on the imidazole nitrogen and is a high-yielding route.

Experimental Protocols

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride (H-His-OMe·2HCl)

This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.

Materials:

- L-histidine
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)

Procedure:

- A suspension of L-histidine (e.g., 5 g, 32.2 mmol) is prepared in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- The flask is cooled to 0 °C in an ice bath.
- Thionyl chloride (e.g., 2.8 mL, 38.6 mmol) is added dropwise to the stirred suspension.[1]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (3:7).[1]
- Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.
- The resulting solid is co-evaporated with methanol several times to remove any residual thionyl chloride.[1]
- The white solid product, L-histidine methyl ester dihydrochloride, is dried under high vacuum.

Step 2: Synthesis of $\text{N}^{\alpha}\text{-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe-2HCl)}$

This section details the N^{α} -benzylation of L-histidine methyl ester via reductive amination.

Materials:

- L-Histidine methyl ester dihydrochloride
- Benzaldehyde

- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
- Dichloromethane (DCM, anhydrous)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Diethyl ether
- Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

- L-histidine methyl ester dihydrochloride (e.g., 1 equivalent) is suspended in anhydrous dichloromethane.
- Triethylamine (2 equivalents) is added to neutralize the hydrochloride salts and liberate the free base. The mixture is stirred for 20-30 minutes.
- Benzaldehyde (1-1.2 equivalents) is added to the reaction mixture.
- The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine.
- Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred mixture. The reaction is typically carried out at room temperature.
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude $\text{Na-Benzyl-L-histidine methyl ester}$ as an oil or solid.

Purification and Salt Formation

Procedure:

- The crude product is purified by column chromatography on silica gel if necessary, though often the purity after workup is sufficient for the next step.
- The purified $\text{Na-Benzyl-L-histidine methyl ester}$ is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
- A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete and the solution is acidic.
- The precipitated white solid, $\text{Na-Benzyl-L-histidine methyl ester dihydrochloride}$, is collected by filtration.
- The solid is washed with cold diethyl ether and dried under high vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of $\text{Bzl-His-OMe}\cdot\text{2HCl}$.

Table 1: Synthesis Yield and Purity

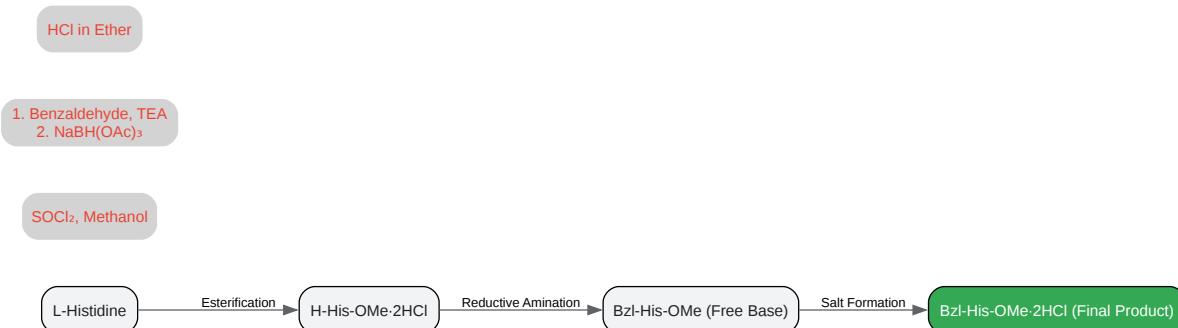
Step	Product	Starting Material	Typical Yield	Purity by HPLC
1. Esterification	L-Histidine methyl ester dihydrochloride	L-Histidine	>95%	>98%
2. Reductive Amination & Salt Formation	Na-Benzyl-L-histidine methyl ester dihydrochloride	H-His-OMe·2HCl	80-90%	>98%

Table 2: Characterization Data for Bzl-His-OMe·2HCl

Property	Value
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₂ ·2HCl
Molecular Weight	332.23 g/mol
Appearance	White to off-white solid
Melting Point	Not consistently reported, dependent on purity and isomeric form
¹ H NMR	δ (ppm) in D ₂ O: ~3.7 (s, 3H, -OCH ₃), Aromatic protons (~7.3 ppm, multiplet, Benzyl-H), Imidazole protons (distinct signals)

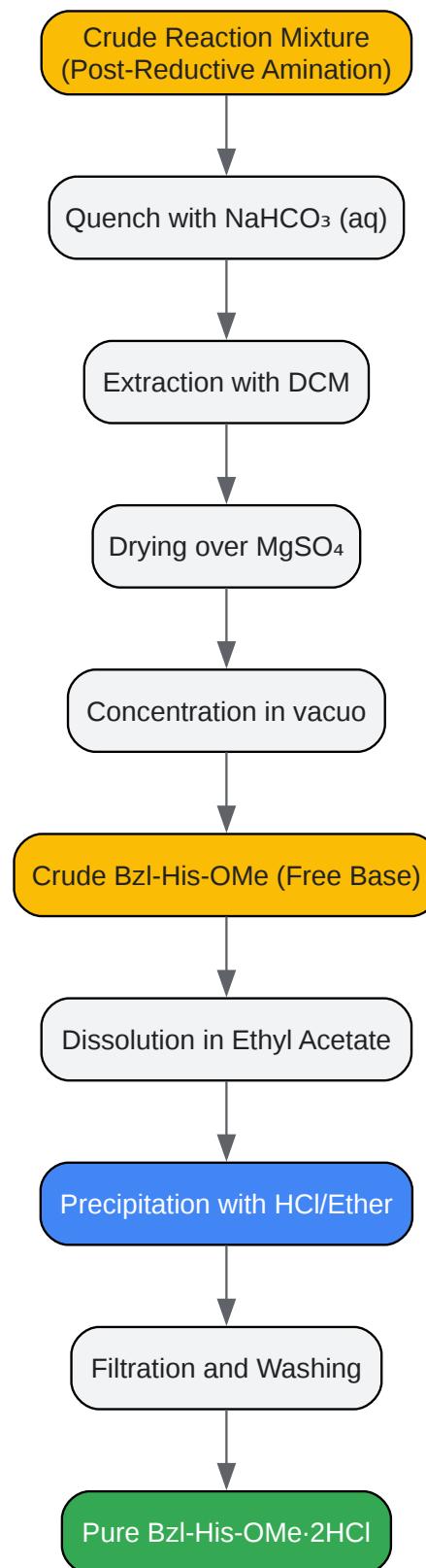
Mandatory Visualizations

Synthesis Workflow

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Caption: Overall synthetic workflow for Bzl-His-OMe·2HCl.

Purification Process

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Caption: Purification workflow for Bzl-His-OMe·2HCl.

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References

- 1. researchgate.net [researchgate.net]
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